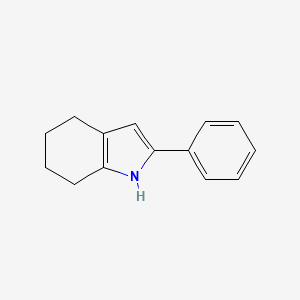

2-苯基-4,5,6,7-四氢-1H-吲哚

描述

2-phenyl-4,5,6,7-tetrahydro-1H-indole is a chemical compound that has been identified as a novel anti-hepatitis C virus (HCV) targeting scaffold . It inhibits cellular replication of HCV genotype 1b and 2a subgenomic replicons .

Synthesis Analysis

The synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indole involves the chemical optimization of a selected representative set of derivatives . An efficient method has been developed for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles .Molecular Structure Analysis

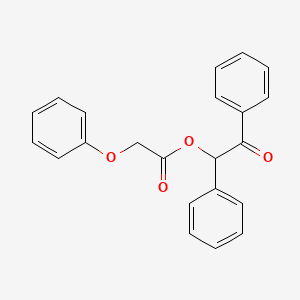

The molecular structure of 2-phenyl-4,5,6,7-tetrahydro-1H-indole is complex and involves a 2-phenyl ring and an N-1 benzyl moiety . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of 2-phenyl-4,5,6,7-tetrahydro-1H-indole involve its interaction with cellular replication of HCV genotype 1b and 2a subgenomic replicons . It has been found to inhibit tubulin polymerization .科学研究应用

Application 1: Anti-Hepatitis C Virus Agent

- Summary of the Application : The 2-phenyl-4,5,6,7-tetrahydro-1H-indole chemical scaffold has been identified as a novel anti-hepatitis C virus (HCV) agent . It inhibits the cellular replication of HCV genotype 1b and 2a subgenomic replicons .

- Methods of Application or Experimental Procedures : The research involved the chemical synthesis of a set of derivatives of 2-phenyl-4,5,6,7-tetrahydro-1H-indole . The most potent compound displayed EC50 values of 7.9 and 2.6 μM in genotype 1b and 2a, respectively . Biochemical assays showed that this derivative had no effect on HCV NS5B polymerase, NS3 helicase, IRES mediated translation and selected host factors .

- Results or Outcomes : The most potent compound displayed EC50 values of 7.9 and 2.6 μM in genotype 1b and 2a, respectively . This suggests that the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold could be a promising starting point for the development of new anti-HCV agents .

Application 2: Synthesis of Chiral Substituents

- Summary of the Application : The 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been used in the synthesis of chiral substituents at the nitrogen atom . This method has a broad potential for the synthesis of indoles with a chiral substituent at the nitrogen atom .

- Methods of Application or Experimental Procedures : The research involved the addition of lithium acetylide to cyclohexanone, followed by dehydration of the tertiary alcohol and epoxidation . The epoxide was then opened using amines containing a chiral substituent at the nitrogen atom .

- Results or Outcomes : The method resulted in the preparation of novel, enantiomerically pure 2-phenyl-4,5,6,7-tetrahydro-1H-indoles .

Application 3: Drug Development

- Summary of the Application : Derivatives of 2-phenyl-4,5,6,7-tetrahydro-1H-indole have been found in a variety of drugs . For example, the FDA approved antipsychotic molindone used to treat schizophrenia, the GABA A agonist CP-409,092 for the treatment of anxiety, and the potent heat shock protein 90 (Hsp90) inhibitor for cancer treatment .

- Methods of Application or Experimental Procedures : The research involved the chemical synthesis of a set of derivatives of 2-phenyl-4,5,6,7-tetrahydro-1H-indole . These compounds were then tested for their pharmacological activity .

- Results or Outcomes : The compounds displayed promising pharmacological activity, leading to their use in a variety of drugs .

未来方向

Future work will involve both the chemical optimization and target identification of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles as new anti-HCV agents . This study demonstrates for the first time that tetrahydroindole can be used as a functional group for the design and development of new tubulin polymerization inhibitors .

属性

IUPAC Name |

2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-3,6-7,10,15H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAFUCCMSGFWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400417 | |

| Record name | 2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

CAS RN |

15582-97-5 | |

| Record name | 2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1228009.png)

![N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1228012.png)

![4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228016.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B1228018.png)

![3-[(3-chlorophenyl)methylthio]-N-cyclopentylpropanamide](/img/structure/B1228022.png)

![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-YL)-ureido]-N-methyl-3-phenyl-propionamide](/img/structure/B1228023.png)